Ternatin B4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

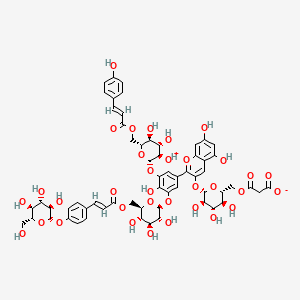

Molecular Formula |

C60H64O34 |

|---|---|

Molecular Weight |

1329.1 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate |

InChI |

InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |

InChI Key |

LPANCZMXTVCHJO-XSNITHBASA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ternatin B4: An In-depth Technical Guide on a Polyacylated Anthocyanin and Clarification on the Nomenclature of Ternatin Cyclic Peptides

Introduction

The nomenclature of natural products can occasionally lead to ambiguity, a case exemplified by the term "Ternatin." Scientific literature describes two distinct classes of molecules under this name: a series of polyacylated anthocyanins from the butterfly pea flower (Clitoria ternatea) and a class of N-methylated cyclic heptapeptides from the mushroom Coriolus versicolor. This guide provides a comprehensive overview of Ternatin B4, a specific anthocyanin, and clarifies its distinction from the cyclic peptide ternatins. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

Part 1: this compound - A Polyacylated Anthocyanin

This compound belongs to a group of anthocyanins responsible for the vibrant blue hue of Clitoria ternatea flowers. These compounds are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside. The ternatins are of significant interest due to their exceptional stability in weakly acidic or neutral aqueous solutions, a property that makes them promising natural food colorants.[1]

Discovery and Origin

This compound, along with other ternatins, was isolated from the flowers of Clitoria ternatea L. (Leguminosae), commonly known as the butterfly pea.[2] This plant is native to the Indonesian island of Ternate.[3] The initial discovery and structural elucidation of this class of compounds were reported in the 1990s. This compound is one of several in a series that includes ternatins A, B, C, and D, each with different patterns of glycosylation and acylation.[4]

Quantitative Data: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for the anthocyanin this compound.

| Property | Value | Reference |

| Molecular Formula | C60H64O34 | [5] |

| Molecular Weight | 1,329.13 g/mol | [5] |

| CAS Number | 172854-68-1 | [5] |

| Appearance | Reddish purple powder (as TFA salt) |

Experimental Protocols

The isolation of this compound from Clitoria ternatea flowers involves several chromatographic steps:[1]

-

Extraction: Dried petals of C. ternatea are extracted with 80% methanol (MeOH) to yield a crude pigment extract. A detailed procedure involves immersing 200 g of dried petals in 300 mL of 80% aqueous methanol solution overnight, followed by filtration. This extraction is repeated four times, and the combined crude extract is evaporated to dryness in vacuo at 40°C.[1]

-

Column Chromatography: The crude extract is subjected to column chromatography on a polyvinylpolypyrrolidone (PVP) column, followed by chromatography on an HP-20 column.[1]

-

Semi-preparative HPLC: The final purification of this compound is achieved by repeated semi-preparative High-Performance Liquid Chromatography (HPLC) using an Inertsil ODS-2 column.[1]

-

Final Product: The purified pigment is dissolved in a small amount of trifluoroacetic acid (TFA) and precipitated with excess diethyl ether to obtain the TFA salt as a reddish-purple powder.

The structure of this compound was determined using a combination of chemical and spectroscopic methods:[2]

-

Acid Hydrolysis: To identify the aglycon and sugar moieties.

-

Spectroscopic Analysis:

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight and fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural assignment of the glucose and p-coumaric acid units and their linkages.

-

Biosynthesis of Ternatins

The biosynthesis of ternatins in Clitoria ternatea is a multi-step enzymatic process. It begins with the formation of delphinidin-3-O-β-glucoside, which is then modified by further glucosylation and acylation.[4] The polyacylation with p-coumaroyl groups is crucial for the stable blue color due to intramolecular co-pigmentation.[4]

Part 2: Ternatin - A Cyclic Heptapeptide

In contrast to the anthocyanins, another class of natural products named ternatins are highly N-methylated cyclic heptapeptides.[6] These compounds are produced by the mushroom Coriolus versicolor (also known as Trametes versicolor).[6][7] The primary compound is often referred to simply as "ternatin," and it has inspired the development of more potent synthetic analogs, such as "ternatin 4".[8]

Discovery and Origin

The cyclic peptide ternatin was first isolated from the mushroom Coriolus versicolor.[6] It was initially identified as an inhibitor of fat accumulation in 3T3-L1 adipocytes.[7] Subsequent research revealed its cytotoxic properties against cancer cells.[8] The structure of (-)-ternatin was determined to be cyclo[d-allo-Ile¹-l-(NMe)Ala²-l-(NMe)Leu³-l-Leu⁴-l-(NMe)Ala⁵-d-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷].[7]

Quantitative Data: Biological Activity of Cyclic Peptide Ternatins

The following table summarizes the biological activity of the natural cyclic peptide ternatin and its more potent synthetic analog, ternatin 4.

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |

| (-)-Ternatin | 3T3-L1 adipocytes | Fat Accumulation Inhibition | EC₅₀ = 0.14 µg/mL | [7] |

| Ternatin (1) | HCT116 | Cell Proliferation Inhibition | IC₅₀ = 71 ± 10 nM | [8] |

| Ternatin 4 | HCT116 | Cell Proliferation Inhibition | IC₅₀ < 1 nM | [8] |

Experimental Protocols

The anti-proliferative activity of cyclic peptide ternatins can be assessed as follows:[8]

-

Cell Seeding: HCT116 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the ternatin compounds.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The effect of cyclic peptide ternatins on global protein synthesis can be determined by metabolic labeling:[8]

-

Cell Treatment: HCT116 cells are treated with the desired concentrations of the ternatin compound for a specified period (e.g., 5 hours).

-

Metabolic Labeling: The cells are then labeled with ³⁵S-Methionine for 1 hour.

-

Lysis and Electrophoresis: Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Detection: Newly synthesized proteins are visualized by autoradiography, and total protein is visualized by Coomassie staining.

-

Quantification: The amount of incorporated ³⁵S-labeled proteins can be quantified by liquid scintillation counting after trichloroacetic acid (TCA) precipitation.

Signaling Pathway and Mechanism of Action

The cyclic peptide ternatins exert their cytotoxic effects by inhibiting protein synthesis.[8] They specifically target the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[8] By binding to this complex, ternatins block the translation elongation step of protein synthesis, leading to cell death.[8]

This technical guide has delineated the discovery, origin, and characteristics of two distinct classes of natural products named ternatin. This compound is a polyacylated anthocyanin from Clitoria ternatea with potential applications as a natural colorant. In contrast, the ternatins from Coriolus versicolor are cyclic peptides with potent cytotoxic activity through the inhibition of protein synthesis. It is crucial for researchers and developers to distinguish between these two classes of compounds to ensure clarity and precision in scientific communication and application.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clitoria ternatea - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]

- 5. This compound | 172854-68-1 | BT177456 | Biosynth [biosynth.com]

- 6. Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

Ternatin B4: A Deep Dive into its Mechanism as an eEF1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4, a synthetically optimized variant of the naturally occurring cyclic heptapeptide ternatin, has emerged as a potent inhibitor of eukaryotic translation elongation factor 1-alpha (eEF1A).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with eEF1A and the subsequent effects on protein synthesis. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the translation machinery.

Mechanism of Action of this compound

This compound exerts its potent anti-proliferative and cytotoxic effects by directly targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] By binding to this complex, this compound effectively stalls the process of translation elongation, leading to a global inhibition of protein synthesis.[1]

Binding to a Common Allosteric Site

Structural and biochemical studies have revealed that this compound binds to an allosteric site on eEF1A, located at the interface of domain I (the G-domain) and domain III.[3][4] This binding pocket is also shared by another structurally unrelated natural product, didemnin B, with which this compound competes for binding.[3] Cryo-electron microscopy (cryo-EM) reconstructions have confirmed that this compound occupies the cleft between domains I and III of eEF1A when it is part of a ribosome-bound complex.[4][5] A key residue, Alanine-399 in domain III of eEF1A, has been identified as a critical determinant for this compound binding. A mutation of this residue to valine (A399V) confers significant resistance to the cytotoxic effects of this compound, highlighting its importance in the drug-target interaction.[3]

Trapping of the eEF1A Ternary Complex on the Ribosome

The binding of this compound to the eEF1A ternary complex has a profound impact on the dynamics of translation elongation. It effectively traps eEF1A in its GTPase-activated conformation on the ribosome, even after GTP hydrolysis has occurred.[3][6] This stalled state prevents the proper accommodation of the aa-tRNA into the A-site of the ribosome and inhibits the subsequent release of eEF1A-GDP from the ribosome.[3][4] Single-molecule Förster resonance energy transfer (smFRET) studies have shown that in the presence of this compound, the eEF1A ternary complex is locked in an intermediate state of aa-tRNA selection, significantly slowing down the process of aa-tRNA accommodation from milliseconds to minutes.[3]

Differential Effects Compared to Didemnin B

While both this compound and didemnin B target the same binding site on eEF1A, they exhibit distinct effects on the conformational dynamics of the eEF1A complex and on cellular processes.[3][4] Cryo-EM studies have revealed that this compound induces greater conformational flexibility in the switch loops of eEF1A's G-domain compared to didemnin B.[2][4] This increased dynamism is thought to contribute to the different pharmacological profiles of the two inhibitors. A key distinction is the reversibility of their effects. While the inhibition of protein synthesis by didemnin B is largely irreversible, the effects of this compound can be reversed upon washout of the compound.[7] This difference in reversibility is attributed to a faster dissociation rate of this compound from eEF1A compared to didemnin B.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and related compounds.

| Compound | IC50 (Protein Synthesis Inhibition in HCT116 cells) | Reference |

| Ternatin-4 | ~36 nM | [4] |

| Didemnin B | ~7 nM | [4] |

| Compound | IC50 (smFRET-based assay of aa-tRNA accommodation) | Reference |

| Ternatin-4 | 2.3 ± 0.4 nM | [3] |

| Ternatin-3 | ~5-fold less potent than Ternatin-4 | [3] |

| Ternatin-2 | Inactive | [3] |

| Didemnin B | 4.5 ± 0.6 nM | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

Caption: Experimental workflow for single-molecule FRET (smFRET) analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Imaging

This technique is used to monitor the conformational dynamics of the ribosome and associated factors during translation in real-time.[3]

-

Preparation of Ribosomes and Labeled tRNAs: Human 80S ribosomes are purified. tRNAs for the P-site and A-site are fluorescently labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore, respectively.

-

Formation of Initiation Complexes: Ribosomes are incubated with mRNA and the labeled P-site tRNA to form initiation complexes.

-

Immobilization: The initiation complexes are immobilized on a streptavidin-coated quartz slide via a biotinylated mRNA.

-

Ternary Complex Formation and Delivery: Purified eEF1A is pre-incubated with GTP and the labeled A-site aa-tRNA to form the ternary complex. This complex, along with this compound at various concentrations, is delivered to the immobilized ribosomes.

-

Data Acquisition: Fluorescence signals from single ribosomes are recorded using a total internal reflection fluorescence (TIRF) microscope. FRET efficiency is calculated from the intensities of the donor and acceptor fluorophores.

-

Data Analysis: FRET trajectories are analyzed to identify different conformational states of the ribosome-tRNA complex, corresponding to codon recognition (CR), GTPase activation (GA), and accommodation (AC) states. The dwell times in each state and the transition rates between them are determined to understand the effect of this compound on the kinetics of aa-tRNA selection.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of the ribosome-eEF1A-Ternatin B4 complex.[4]

-

Sample Preparation: Rabbit reticulocyte lysate is treated with this compound.

-

Immunoprecipitation: Actively translating ribosomes are pulled down using an antibody against the nascent polypeptide chain.

-

Grid Preparation: The purified ribosome complexes are applied to a cryo-EM grid and flash-frozen in liquid ethane to preserve their native structure.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles are collected.

-

Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate a high-resolution 3D reconstruction of the ribosome complex.

-

Model Building and Analysis: An atomic model is built into the cryo-EM density map to visualize the interactions between this compound, eEF1A, and the ribosome.

Protein Synthesis Inhibition Assay

This assay measures the overall effect of this compound on protein synthesis in cells.[4]

-

Cell Culture: HCT116 cells are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 4 hours).

-

Metabolic Labeling: A methionine analog containing a clickable group, such as homopropargylglycine (HPG), is added to the culture medium. Newly synthesized proteins incorporate this analog.

-

Cell Lysis and Click Chemistry: Cells are lysed, and the incorporated HPG is fluorescently labeled via a click chemistry reaction with a fluorescent azide.

-

Quantification: The fluorescence intensity, which is proportional to the amount of newly synthesized protein, is measured using flow cytometry or a plate reader.

-

IC50 Determination: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of eEF1A that acts by trapping the eEF1A ternary complex on the ribosome in a post-GTP hydrolysis state. This action prevents the accommodation of aminoacyl-tRNA into the ribosomal A-site, leading to a global shutdown of protein synthesis. Its distinct mechanism, particularly its reversible inhibitory action compared to didemnin B, makes it an important tool for studying the dynamics of translation and a promising lead compound for the development of novel anticancer therapeutics. The detailed understanding of its mechanism of action, supported by quantitative data and advanced experimental techniques, provides a solid foundation for future research and drug development efforts targeting the translation machinery.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]

Unraveling the Intricate Architecture of Ternatin B4 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of Ternatin B4 and its related analogs, a family of complex polyacylated anthocyanins isolated from the vibrant blue petals of the butterfly pea flower (Clitoria ternatea). Renowned for their remarkable stability and intense color, these compounds have garnered significant interest for their potential applications in the food and pharmaceutical industries. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the intricate workflows and biological pathways associated with these fascinating natural products.

Isolation and Purification of Ternatin Analogs

The journey to structural elucidation begins with the meticulous isolation and purification of the target compounds from their natural source. A multi-step chromatographic approach is typically employed to separate the complex mixture of anthocyanins present in Clitoria ternatea extracts.

Experimental Protocol: Extraction and Chromatographic Separation

1.1.1. Extraction: Dried and powdered petals of Clitoria ternatea are extracted with a solvent system, often an aqueous mixture of ethanol or methanol, to efficiently solvate the anthocyanins.[1] Techniques such as maceration or ultrasound-assisted extraction are employed to maximize the yield.[2][3]

1.1.2. Initial Purification: The crude extract is subjected to preliminary purification using solid-phase extraction (SPE) with resins like Amberlite XAD7HP or C18 Sep-Pak cartridges. This step effectively removes sugars, polar impurities, and some flavonoids, enriching the anthocyanin fraction.

1.1.3. High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are the cornerstones of isolating individual ternatin analogs. A typical protocol involves:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution system is employed, typically consisting of acidified water (e.g., with formic or trifluoroacetic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B. The gradient is carefully optimized to achieve separation of the structurally similar ternatin analogs.[4]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic visible wavelength for anthocyanins (around 530 nm) and UV wavelengths for acyl groups.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound and its analogs.

Spectroscopic and Spectrometric Analysis for Structural Elucidation

The precise molecular architecture of this compound and its analogs is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and the sequence of glycosyl and acyl groups attached to the anthocyanidin core.

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is a common setup.

-

Ionization Mode: Both positive and negative ion modes are utilized. The positive ion mode is effective for detecting the molecular ion [M]⁺, while the negative ion mode can provide specific fragmentation patterns.[4]

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide evidence for the loss of specific sugar and acyl moieties, allowing for the reconstruction of the side-chain structures.[4]

| Parameter | Value | Reference(s) |

| Molecular Formula | C60H64O34 | [5] |

| Molecular Weight | 1328.33 g/mol | [5] |

| Parent Ion [M]⁺ | m/z 1329.33 | |

| Key Fragment Ions | m/z 1021.24 ([M - Glucose - p-Coumaric acid]⁺) | |

| m/z 788.43 ([M - Glucose - 2(p-Coumaric acid) - Malonic acid]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex natural products like ternatins, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

It is important to note that obtaining a complete and unambiguous assignment of the 1H and 13C NMR spectra for this compound has proven to be challenging. Research has indicated that despite repeated purification attempts, the presence of closely related, co-eluting contaminants has hindered the definitive assignment of all NMR signals for this compound and some of its analogs (B2 and B3).[6]

For those ternatin analogs where pure samples were obtained, a suite of NMR experiments was conducted to establish their detailed structures.[6]

-

Sample Preparation: The purified ternatin is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d6 (DMSO-d6) with a small percentage of deuterated trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to resolve the complex and often overlapping signals.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

2D NMR: A series of two-dimensional NMR experiments are essential to piece together the molecular puzzle:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the sugar rings and the p-coumaric acid moieties.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify all the protons of a particular sugar unit from a single cross-peak.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for determining the linkages between the sugar units, the acyl groups, and the delphinidin core.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the three-dimensional conformation and the points of attachment of the side chains.

-

The following diagram illustrates the logical relationships in elucidating the structure of a ternatin analog using 2D NMR.

X-ray Crystallography

To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound or any of its close analogs. Obtaining suitable crystals of such large and complex glycosylated natural products is a significant challenge due to their inherent flexibility and potential for heterogeneity. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its application to polyacylated anthocyanins has been limited.

Biological Activity: Anti-inflammatory Signaling Pathway

Ternatin anthocyanins have demonstrated significant anti-inflammatory properties. Studies on macrophage cell lines have elucidated a key mechanism of action involving the inhibition of the NF-κB signaling pathway.

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated, leading to the production of pro-inflammatory mediators. Ternatin anthocyanins have been shown to intervene in this pathway.[7] Specifically, they inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus.[7] This, in turn, prevents the transcription of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide (NO) production.[7]

The following diagram depicts the inhibitory effect of ternatin anthocyanins on the LPS-induced inflammatory signaling pathway in macrophages.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]

- 4. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry [mdpi.com]

- 5. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Identification and Validation of Ternatin B4's Target in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide details the methodologies and findings related to the anticancer compound Ternatin B4, focusing on the identification of its molecular target and the subsequent validation of its mechanism of action in cancer cells.

Introduction

Ternatin is a family of cyclic peptides produced by several fungal species, known for its cytotoxic properties against mammalian cells.[1][2] Synthetic variants of ternatin, such as Ternatin-4 (referred to as this compound in this guide), have been developed with significantly enhanced potency, demonstrating up to 500-fold greater activity than the parent compound.[1] This increased potency has spurred investigations into its mechanism of action to explore its potential as a therapeutic agent. Initial studies indicated that this compound likely inhibits a fundamental cellular process, as it was shown to abolish global protein synthesis in treated cancer cells.[1] This guide provides a comprehensive overview of the experimental journey to identify and validate its precise molecular target.

Chapter 1: Target Identification of this compound

The primary strategy for identifying the molecular target of this compound involved an affinity-based proteomics approach. This method uses a modified version of the compound to "pull out" its binding partners from a complex mixture of cellular proteins, which are then identified using mass spectrometry.[3][4]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The workflow for target identification is a multi-step process designed to isolate and identify specific protein interactors from a cell lysate.[4] A photo-affinity probe of this compound was synthesized to enable covalent cross-linking to its target upon UV irradiation, ensuring the stability of the interaction during purification.[1]

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS) target identification.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Lysate Preparation: Human cancer cells (e.g., HEK293T) are cultured and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes. The lysate is clarified by centrifugation to remove cellular debris.[3]

-

Affinity Probe Incubation: The cell lysate is incubated with a biotinylated this compound photo-affinity probe for a specified time to allow binding to its target.[1]

-

UV Cross-linking: The lysate-probe mixture is exposed to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.[1]

-

Capture: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[5]

-

Gel Electrophoresis and Digestion: The eluted proteins are separated by SDS-PAGE. The gel is stained (e.g., with Coomassie Blue), and prominent protein bands are excised. The proteins within the gel slices are destained, reduced, alkylated, and digested with trypsin overnight.

-

Mass Spectrometry: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Data Analysis: The MS/MS spectra are searched against a human protein database (e.g., Swiss-Prot) to identify the proteins. The results are filtered to identify proteins that are specifically enriched in the this compound-probed sample compared to control samples.

Results: Identification of the eEF1A Ternary Complex

The AP-MS experiments identified the eukaryotic translation elongation factor-1 alpha (eEF1A) as the primary binding target of this compound.[1] Surprisingly, the photo-probe only crosslinked to eEF1A when it was part of the ternary complex , which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1] This indicates that this compound specifically recognizes and binds to this active, functional state of eEF1A.

| Target Protein/Complex | Identification Method | Key Finding |

| eEF1A | Photo-affinity labeling, AP-MS | Identified as the direct binding partner of this compound.[1] |

| eEF1A•GTP•aa-tRNA Ternary Complex | Biochemical Reconstitution | Binding is specific to the active ternary complex form of eEF1A.[1] |

Chapter 2: Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[1] Its binding to the eEF1A ternary complex traps it on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the ribosomal A-site and thereby stalling the elongation phase of translation.[6][7]

Signaling Pathway: Inhibition of Translation Elongation

The eukaryotic translation elongation cycle is a critical process for protein synthesis. This compound intervenes at a key step, effectively halting the addition of new amino acids to the growing polypeptide chain.

Figure 2: this compound inhibits translation by trapping the eEF1A ternary complex on the ribosome.

Chapter 3: Target Validation in Cancer Cells

Following target identification, validation is crucial to confirm that the interaction between the drug and the target is responsible for the observed cellular phenotype (i.e., cytotoxicity).[8] This was achieved through genetic modification of the target and pharmacological assays.[9]

Experimental Workflow: Target Validation

The validation process integrates genetic engineering with cellular assays to build a conclusive case for the target's role in the drug's mechanism of action.[8][9]

Figure 3: Workflow for CRISPR-based target validation of this compound.

Experimental Protocols

1. CRISPR/Cas9-Mediated Gene Editing of eEF1A

-

Design: A single guide RNA (sgRNA) is designed to target the specific region of the EEF1A1 gene to be mutated (e.g., the codon for amino acid A399). A repair template containing the desired mutation (e.g., A399V) and silent mutations to prevent re-cutting is also designed.[10]

-

Transfection: Cancer cells are co-transfected with a plasmid expressing Cas9 nuclease, the specific sgRNA, and the repair template.[]

-

Selection & Clonal Isolation: Transfected cells are selected (e.g., using an antibiotic resistance marker) and single-cell clones are isolated and expanded.

-

Validation: Genomic DNA from each clone is sequenced to confirm the presence of the desired mutation. Western blotting is used to confirm protein expression.[10]

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

-

Plating: Wild-type and eEF1A-mutant cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (typically at ~570 nm).

-

Analysis: Absorbance values are normalized to untreated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

Results: Validation of eEF1A as the Functional Target

Genetic studies confirmed that eEF1A is the critical target of this compound. A specific point mutation in domain III of eEF1A (A399V) was shown to prevent this compound binding.[1] When this mutation was introduced into cancer cells, they exhibited significant resistance to the cytotoxic effects of the compound.[1][6]

| Cell Line | Genotype | This compound IC50 | Interpretation |

| K562 | Wild-Type eEF1A | ~1 nM | Highly sensitive to this compound. |

| K562 | eEF1A (A399V) Mutant | >100 nM | ~100-fold resistance validates eEF1A as the functional target.[1] |

Note: IC50 values are representative based on published data and may vary by cell line and experimental conditions.

Conclusion

The target of the potent anticancer compound this compound has been unequivocally identified and validated as the eukaryotic translation elongation factor 1A (eEF1A). The identification was accomplished using an unbiased affinity purification-mass spectrometry approach. The mechanism of action involves binding to the active eEF1A•GTP•aa-tRNA ternary complex, which stalls ribosomes and inhibits protein synthesis.[1][7] Genetic validation through CRISPR/Cas9-mediated mutation of eEF1A conferred strong resistance to the compound, confirming that this interaction is responsible for its cytotoxic effects.[1] These findings establish eEF1A as a druggable target in cancer and position this compound as a valuable chemical probe for studying translation and a potential lead for therapeutic development.[13][14]

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 172854-68-1 | BT177456 | Biosynth [biosynth.com]

- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. selectscience.net [selectscience.net]

- 10. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 14. The function and clinical significance of eIF3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antiproliferative Activity of Ternatin-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative properties of Ternatin-4, a potent synthetic analog of the natural cyclic peptide Ternatin. Ternatin-4 has demonstrated significantly enhanced cytotoxicity across a broad range of cancer cell lines compared to its parent compound, making it a compound of interest for cancer research and drug development. This document outlines its mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for its evaluation.

Core Data: Antiproliferative Activity of Ternatin-4

Ternatin-4 exhibits broad and potent antiproliferative activity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for Ternatin-4 are consistently in the low nanomolar range, highlighting its significant improvement in potency over the natural Ternatin. The following table summarizes the IC50 values for both Ternatin and its potent analog, Ternatin-4, across various cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | Ternatin IC50 (nM) | Ternatin-4 IC50 (nM) | Fold Improvement |

| HCT116 | Colon | 71 ± 10 | 4.6 ± 1.0 | ~15x |

| A549 | Lung | 120 ± 20 | 4.0 ± 0.9 | ~30x |

| BT549 | Breast | 35 ± 8 | 1.5 ± 0.3 | ~23x |

| DU145 | Prostate | 90 ± 15 | 3.5 ± 0.7 | ~26x |

| HEL | Erythroleukemia | 25 ± 5 | 0.5 ± 0.1 | ~50x |

| JURKAT | T-cell leukemia | 15 ± 3 | 0.3 ± 0.05 | ~50x |

| K562 | Myelogenous Leukemia | 20 ± 4 | 0.4 ± 0.1 | ~50x |

| MCF7 | Breast | 85 ± 12 | 2.8 ± 0.6 | ~30x |

| MOLM13 | Acute Myeloid Leukemia | 10 ± 2 | 0.2 ± 0.04 | ~50x |

| NCI-H460 | Lung | 110 ± 18 | 3.9 ± 0.8 | ~28x |

| OVCAR3 | Ovarian | 65 ± 9 | 2.5 ± 0.5 | ~26x |

| PC3 | Prostate | 95 ± 14 | 3.8 ± 0.7 | ~25x |

| RPMI-8226 | Multiple Myeloma | 30 ± 6 | 0.6 ± 0.1 | ~50x |

| SK-MEL-28 | Melanoma | 75 ± 11 | 2.9 ± 0.6 | ~26x |

| U2OS | Osteosarcoma | 100 ± 15 | 3.3 ± 0.7 | ~30x |

| U937 | Histiocytic Lymphoma | 22 ± 4 | 0.45 ± 0.09 | ~49x |

| ACHN | Renal | 130 ± 22 | 4.2 ± 0.9 | ~31x |

| COLO205 | Colon | 80 ± 13 | 3.1 ± 0.6 | ~26x |

| GTL-16 | Gastric | 140 ± 25 | 4.5 ± 1.0 | ~31x |

| LOX-IMVI | Melanoma | 70 ± 10 | 2.7 ± 0.5 | ~26x |

| SF-295 | Glioblastoma | 150 ± 28 | 4.8 ± 1.1 | ~31x |

Data compiled from Carelli et al. (2015). Values are presented as mean ± standard error of the mean (SEM).

Mechanism of Action: Inhibition of Protein Synthesis

Ternatin-4 exerts its potent antiproliferative effects by inhibiting a fundamental cellular process: protein synthesis.[1] Specifically, it targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is composed of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, Ternatin-4 prevents the release of the aminoacyl-tRNA to the ribosome, thereby stalling translation elongation.[2] This leads to a global shutdown of protein synthesis, ultimately inducing cell death in rapidly dividing cancer cells.[1] Mutations in the eEF1A protein can confer resistance to Ternatin-4, genetically validating it as the direct target.[1]

Experimental Protocols

The following is a detailed methodology for assessing the in vitro antiproliferative activity of Ternatin-4, based on the protocols described in the primary literature and supplemented with standard cell viability assay procedures.

Cell Proliferation Assay (Resazurin-Based)

This assay quantitatively measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ternatin-4 (dissolved in DMSO to create a stock solution)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[3]

-

Phosphate-buffered saline (PBS)

-

96-well, opaque-walled tissue culture plates

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)[3]

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (optimized for each cell line to ensure exponential growth throughout the assay period).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with media only to serve as a background control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Ternatin-4 in complete culture medium from the stock solution. It is recommended to perform a three-fold or five-fold dilution series.[1]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of Ternatin-4).

-

Carefully remove the medium from the wells and add 100 µL of the diluted Ternatin-4 or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

-

-

Resazurin Incubation and Measurement:

-

After the 72-hour incubation, add 20 µL of the resazurin solution to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.[3]

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.[3]

-

-

Data Analysis:

-

Subtract the average fluorescence of the media-only wells (background) from all other wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the Ternatin-4 concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]

- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Total Synthesis of Ternatin B4 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis strategy for ternatin-4, a potent synthetic analog of the natural cyclic peptide ternatin. The ternatin family of cyclic peptides has garnered significant interest due to their pronounced biological activities, including the inhibition of protein synthesis by targeting the eukaryotic elongation factor-1α (eEF1A), making them promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of the synthetic route, including the preparation of a key non-proteinogenic amino acid, solid-phase synthesis of the linear precursor, and the crucial macrocyclization step.

Core Synthetic Strategy

The total synthesis of ternatin-4 is achieved through a convergent strategy that involves three main stages:

-

Synthesis of the Non-Proteinogenic Amino Acid: Preparation of the crucial building block, Fmoc-protected (S,S)-N-methyl-β-hydroxy-leucine.

-

Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the linear heptapeptide precursor on a solid support.

-

Solution-Phase Macrocyclization: Cyclization of the linear precursor to yield the final cyclic peptide.

This approach allows for the efficient construction of the complex cyclic peptide architecture and provides flexibility for the synthesis of various analogs for structure-activity relationship (SAR) studies.

Experimental Protocols and Data

Synthesis of Fmoc-Protected (S,S)-N-Methyl-β-Hydroxy-Leucine

The synthesis of the non-proteinogenic amino acid is a critical step that requires precise stereochemical control. A common approach involves the N-methylation of a suitably protected β-hydroxy leucine derivative. The following is a general protocol based on established methodologies for N-methylation of amino acids.

Table 1: Key Reagents and Solvents for Non-Proteinogenic Amino Acid Synthesis

| Reagent/Solvent | Purpose |

| Fmoc-L-Leucine | Starting material |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for temporary protection of the carboxylic acid |

| o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protecting group for the α-amino group to facilitate N-methylation |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base for N-methylation |

| Methyl iodide or Dimethyl sulfate | Methylating agent |

| 2-Mercaptoethanol | Reagent for the removal of the o-NBS protecting group |

| Fmoc-OSu | Reagent for the final Fmoc protection of the N-methylated amino acid |

| Dichloromethane (DCM) | Solvent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from the resin |

Experimental Workflow for Non-Proteinogenic Amino Acid Synthesis

Caption: Workflow for the synthesis of Fmoc-N-Me-β-OH-Leu.

Solid-Phase Peptide Synthesis of the Linear Heptapeptide Precursor

The linear precursor of ternatin-4 is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Table 2: Amino Acid Sequence and Protecting Groups for Ternatin-4 Linear Precursor

| Position | Amino Acid | Side Chain Protecting Group |

| 1 | D-allo-Isoleucine | None |

| 2 | N-Methyl-L-Alanine | None |

| 3 | N-Methyl-L-Leucine | None |

| 4 | L-Leucine | None |

| 5 | N-Methyl-L-Alanine | None |

| 6 | D-N-Methyl-Alanine | None |

| 7 | (2R,3R)-3-hydroxy-Leucine | tert-Butyl (tBu) |

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for the solid-phase synthesis of the linear peptide.

Quantitative Data for SPPS: The efficiency of each coupling step is typically monitored by a Kaiser test or by UV monitoring of the Fmoc deprotection. Overall yields for the linear precursor after cleavage and purification are generally in the range of 20-40%, depending on the sequence and the efficiency of each coupling and deprotection step.

Solution-Phase Macrocyclization

The final and most crucial step is the head-to-tail macrocyclization of the linear heptapeptide precursor in solution. The choice of cyclization site and coupling reagent is critical for achieving a good yield. For ternatin-4 and its analogs, cyclization between the carboxylic acid of Leucine at position 1 and the secondary amine of N-Methyl-Alanine at position 7 has been reported to be less efficient. A more successful strategy involves cyclization at a different site, for example, between a C-terminal activated ester and an N-terminal amine.[1]

Table 3: Reagents and Conditions for Macrocyclization

| Reagent/Solvent | Role/Condition |

| Linear Heptapeptide Precursor | Starting material |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling reagent |

| DIPEA (N,N-Diisopropylethylamine) | Base |

| DMF (N,N-Dimethylformamide) | Solvent |

| High Dilution (e.g., 0.5-1 mM) | Favors intramolecular cyclization over intermolecular polymerization |

Experimental Workflow for Macrocyclization

Caption: Workflow for the solution-phase macrocyclization.

Quantitative Data for Macrocyclization: The yield of the macrocyclization step is highly dependent on the peptide sequence, cyclization site, and reaction conditions. For the optimized synthesis of ternatin-4, an overall yield of 70% (from the resin-bound linear precursor) has been reported.[1] In contrast, cyclization at a less favorable site resulted in a lower overall yield of 46%.[1]

Signaling Pathways and Biological Activity

Ternatin and its analogs exert their biological effects by inhibiting the elongation phase of protein synthesis. They achieve this by binding to the eukaryotic elongation factor-1α (eEF1A) when it is in a ternary complex with GTP and aminoacyl-tRNA. This binding event prevents the proper functioning of eEF1A in delivering aminoacyl-tRNAs to the ribosome, thereby halting protein synthesis and ultimately leading to cell death in cancer cells.

Caption: Simplified signaling pathway of Ternatin-4's action.

Conclusion

The total synthesis of ternatin-4 represents a significant achievement in peptide chemistry, providing access to a potent inhibitor of protein synthesis. The strategy relies on a combination of solid-phase peptide synthesis and a carefully optimized solution-phase macrocyclization. This technical guide provides a framework for the synthesis of ternatin-4 and its analogs, which are valuable tools for further biological investigation and potential therapeutic development. The detailed protocols and quantitative data presented herein are intended to aid researchers in the successful synthesis and exploration of this important class of cyclic peptides.

References

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Ternatin B4 and related cyclic peptides, offering valuable insights for researchers, scientists, and drug development professionals. By examining the key structural modifications that enhance cytotoxic potency and elucidating the underlying mechanism of action, this document serves as a comprehensive resource for the development of novel therapeutics targeting protein synthesis.

Ternatin, a naturally occurring cyclic heptapeptide, has emerged as a promising scaffold for anticancer drug development due to its ability to inhibit protein synthesis. Through systematic chemical modifications, potent analogs such as Ternatin 4 have been developed, exhibiting significantly increased antiproliferative activity across a range of cancer cell lines. This guide will detail the synthetic strategies, quantitative biological data, and experimental methodologies that have been pivotal in advancing our understanding of this important class of molecules.

Structure-Activity Relationship (SAR) Studies

The core of Ternatin's activity lies in its unique cyclic structure and the specific amino acid residues at key positions. SAR studies have revealed that strategic substitutions can dramatically enhance its biological effects. A pivotal discovery was the identification of Ternatin 4, a synthetic analog with up to 500-fold greater potency than the parent compound.[1] This remarkable increase in activity was achieved through two key modifications: the replacement of N-Me-Ala-6 with pipecolic acid and the substitution of Leu-4 with dehydro-homoleucine.[1]

The importance of the residue at position 4 is underscored by the observation that substituting the native Leucine with Alanine (Ternatin-4-Ala) completely abolishes its biological activity.[1] This makes Ternatin-4-Ala a valuable negative control in mechanistic studies. The enhanced potency of analogs like Ternatin 4 suggests a more favorable interaction with its molecular target.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ternatin and its key analogs against the HCT116 human colorectal carcinoma cell line, demonstrating the profound impact of the structural modifications.

| Compound | Modification(s) | IC50 (nM) in HCT116 cells |

| Ternatin (1) | - | 71 ± 10 |

| Ternatin-4-Ala (2) | Leu-4 → Ala | > 10,000 |

| Analog 3 | N-Me-Ala-6 → Pipecolic acid | - |

| Ternatin 4 | Leu-4 → Dehydro-homoleucine & N-Me-Ala-6 → Pipecolic acid | 7.4 ± 1.3 |

Data sourced from Carelli et al., 2015.[1]

Mechanism of Action: Targeting the Elongation Factor-1A Ternary Complex

Ternatin and its potent analogs exert their cytotoxic effects by inhibiting cellular protein synthesis.[1] The direct molecular target has been identified as the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, Ternatins stall the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.

The binding site of Ternatin on eEF1A has been suggested to be a functional "hotspot" for modulating the protein's activity.[1] Mutations within domain III of eEF1A have been shown to confer resistance to Ternatin's cytotoxic effects, further validating it as the direct target.[1] Interestingly, other natural products like didemnin and cytotrienin also bind to this site, highlighting its importance as a target for anticancer therapeutics.[1]

Experimental Protocols

The following sections detail the key experimental methodologies used in the SAR and mechanistic studies of Ternatin peptides.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., Ternatin, Ternatin-4-Ala, Ternatin 4) for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Protein Synthesis Inhibition Assay

This assay measures the direct impact of the compounds on protein synthesis.

-

Cell Treatment: HCT116 cells are treated with various concentrations of the compounds for a specified period (e.g., 5 hours).

-

Metabolic Labeling: The cells are then incubated with a radiolabeled amino acid, such as ³⁵S-Methionine, for 1 hour to label newly synthesized proteins.

-

Cell Lysis and Protein Precipitation: Cells are lysed, and the total protein is precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity is measured using liquid scintillation counting.

-

Visualization (Optional): Cell lysates can also be separated by SDS-PAGE, and newly synthesized proteins visualized by autoradiography.

Photo-affinity Labeling for Target Identification

This technique was crucial for identifying eEF1A as the direct binding partner of Ternatin.

-

Probe Synthesis: A photo-affinity probe of Ternatin is synthesized, which incorporates a photo-reactive group and a "clickable" handle (e.g., an alkyne).

-

Lysate Treatment: Cell lysates are incubated with the photo-affinity probe.

-

UV Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its binding partners.

-

Click Chemistry: A reporter molecule, such as a fluorescent dye with an azide group (e.g., TAMRA-azide), is attached to the probe via a click chemistry reaction.

-

Analysis: The labeled proteins are separated by SDS-PAGE and visualized using in-gel fluorescence. The fluorescently labeled protein band can then be excised and identified by mass spectrometry.

Conclusion

The systematic SAR studies of this compound and its analogs have provided a clear roadmap for the design of highly potent inhibitors of protein synthesis. The identification of the eEF1A ternary complex as the molecular target opens up new avenues for the development of targeted cancer therapies. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further explore this promising class of cyclic peptides and to develop the next generation of eEF1A inhibitors.

References

Ternatin B4 as a Potential Therapeutic for SARS-CoV-2: A Technical Whitepaper

Disclaimer: Research into the direct application of Ternatin B4 against SARS-CoV-2 is currently in a nascent, theoretical stage. This document serves as a technical guide exploring its potential based on existing literature regarding its constituent molecular classes and related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

The global search for effective therapeutics against SARS-CoV-2 has led to the investigation of a wide array of natural and synthetic compounds. This whitepaper explores the therapeutic potential of "this compound," a term that encompasses two distinct classes of natural products: a group of cyclic peptides with known bioactivity and a specific anthocyanin isolated from Clitoria ternatea (butterfly pea) flowers. While direct experimental evidence of their efficacy against SARS-CoV-2 is not yet available, this document outlines the hypothetical mechanisms of action, potential signaling pathways, and detailed experimental protocols for future research based on their known biological activities. The cytotoxic cyclic peptide, Ternatin, targets the eukaryotic elongation factor-1A (eEF1A), a host protein essential for viral replication. The anthocyanin, this compound, is predicted through computational models to interfere with the viral entry mechanism by binding to the ACE2 receptor. This guide provides a comprehensive, albeit speculative, framework for investigating these promising compounds as potential anti-SARS-CoV-2 agents.

Introduction to Ternatin Compounds

The name "Ternatin" can refer to two distinct molecular families with different structures and mechanisms of action. It is crucial to differentiate between them for any therapeutic investigation.

-

Cyclic Peptide Ternatins: These are cyclic heptapeptides originally isolated from fungi. They have demonstrated potent cytotoxic effects against cancer cell lines. Their primary molecular target is the eukaryotic elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery in host cells.

-

Anthocyanin this compound: This is a flavonoid pigment isolated from the flowers of Clitoria ternatea. Specifically, it is a polyacylated derivative of delphinidin.[1][2][3][4] In-silico studies suggest that these molecules may have an affinity for key proteins involved in SARS-CoV-2 viral entry.[5][6][7]

This whitepaper will explore the potential anti-SARS-CoV-2 activity of both compound classes under the "Ternatin" umbrella.

Hypothetical Mechanisms of Action and Signaling Pathways

Cyclic Peptide Ternatin: Targeting Host Protein Synthesis

The primary known mechanism of action for the cyclic peptide Ternatin is the inhibition of the eukaryotic elongation factor-1A (eEF1A).[8] This protein is essential for the elongation step of protein synthesis, delivering aminoacyl-tRNAs to the ribosome. Viruses, including SARS-CoV-2, are heavily reliant on the host cell's translational machinery to produce viral proteins. Therefore, targeting eEF1A presents a potential broad-spectrum antiviral strategy.[9][10][11] The compound plitidepsin, which also targets eEF1A, has demonstrated potent antiviral activity against SARS-CoV-2.[9][10][12]

Hypothesized Signaling Pathway for Cyclic Peptide Ternatin

Caption: Hypothetical mechanism of Cyclic Peptide Ternatin inhibiting SARS-CoV-2 replication.

Anthocyanin this compound: Inhibition of Viral Entry

A molecular docking study has suggested that anthocyanins and "ternatin" from Clitoria ternatea may have a negative binding affinity to the angiotensin-converting enzyme 2 (ACE2) receptor domain that interacts with the SARS-CoV-2 spike protein's receptor-binding domain (RBD).[5][6][7][13] By binding to ACE2, this compound could potentially block the attachment of the virus to the host cell, thereby preventing viral entry. This is a common mechanism for many antiviral natural products.[14]

Hypothesized Signaling Pathway for Anthocyanin this compound

Caption: Hypothetical mechanism of Anthocyanin this compound inhibiting SARS-CoV-2 entry.

Quantitative Data

Direct antiviral data for this compound against SARS-CoV-2 is not available. The following tables present relevant data for the cyclic peptide Ternatin's bioactivity against cancer cell lines and the theoretical binding affinities of Clitoria ternatea compounds to SARS-CoV-2-related proteins from in-silico studies.

Table 1: Cytotoxicity of Cyclic Peptide Ternatin Variants Against HCT116 Cancer Cells

| Compound | IC50 (nM) |

| Ternatin | 71 ± 10 |

| Ternatin-4-Ala | > 10,000 |

Data sourced from studies on its anti-cancer properties.

Table 2: In-Silico Binding Affinities of Clitoria ternatea Compounds to SARS-CoV-2 Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Procyanidin A2 | Main Protease (Mpro) | -9.3 |

| Quercetin-3-rutinoside | Main Protease (Mpro) | -8.9 |

| Delphinidin-3-O-glucoside | Main Protease (Mpro) | -8.3 |

| Ellagic acid | Main Protease (Mpro) | -7.4 |

| N3 Inhibitor (Control) | Main Protease (Mpro) | -7.5 |

| Anthocyanin | ACE2-RBD Interface | Negative (unspecified value) |

| Ternatin (anthocyanin) | ACE2-RBD Interface | Negative (unspecified value) |

Data from molecular docking simulations.[15]

Experimental Protocols

The following are proposed experimental protocols for evaluating the antiviral potential of this compound (both cyclic peptide and anthocyanin forms) against SARS-CoV-2.

In-Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

-

Cell Culture: Seed Vero E6 cells (or another susceptible cell line) in 12-well plates at a concentration of 2.5 x 10^5 cells per well and incubate overnight to form a monolayer.

-

Viral Infection: Infect the cell monolayer with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.0. Incubate at 37°C for 3 hours to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in a suitable solvent (e.g., DMSO) and then in cell culture medium. Add the diluted compounds to the infected cells.

-

Incubation: Incubate the treated, infected cells at 37°C for 72 hours.

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet to visualize the viral plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value of the compound.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of the this compound compound to the cells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the CC50 value. The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window.

Mechanism of Action Studies

Time-of-Addition Assay: To determine at which stage of the viral lifecycle the compound is active, the compound can be added at different time points: before infection (prophylactic), during infection, or after infection (therapeutic).

Western Blot Analysis: To confirm the targeting of eEF1A by the cyclic peptide Ternatin, western blot analysis can be performed on treated and untreated infected cell lysates to observe changes in viral protein expression.

Surface Plasmon Resonance (SPR): To validate the binding of anthocyanin this compound to the ACE2 receptor, SPR can be used to measure the binding affinity and kinetics in real-time.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, both the cyclic peptide and anthocyanin forms of "Ternatin" present intriguing, albeit hypothetical, avenues for anti-SARS-CoV-2 drug discovery. The cyclic peptide's known targeting of the host protein eEF1A aligns with a validated antiviral strategy. The anthocyanin's predicted interaction with the ACE2 receptor suggests a potential viral entry inhibition mechanism.

Future research should focus on:

-

In-vitro validation: Performing the described antiviral and cytotoxicity assays to determine the efficacy and safety of both Ternatin compound classes against SARS-CoV-2.

-

Mechanism elucidation: Conducting detailed mechanistic studies to confirm the hypothesized targets and pathways.

-

In-vivo studies: If in-vitro results are promising, progressing to animal models to evaluate the therapeutic potential in a living organism.

The exploration of these natural products underscores the importance of continued investigation into diverse chemical scaffolds in the ongoing effort to develop effective treatments for COVID-19 and future viral threats.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]

- 5. Molecular docking of anthocyanins and ternatin in Clitoria ternatea as coronavirus disease oral manifestation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking of anthocyanins and ternatin in Clitoria ternatea as coronavirus disease oral manifestation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m(6)A protein synthesis routes [carrerasresearch.org]

- 10. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - @abberior.rocks [abberior.rocks]

- 11. Multidimensional Regulatory Mechanisms and Targeting Strategies of the eEF1 Family in RNA Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. mdpi.com [mdpi.com]

- 15. expert.taylors.edu.my [expert.taylors.edu.my]

Isolating Nature's Blue Gold: A Technical Guide to the Purification of Ternatin B4 and Cyclotides from Clitoria ternatea

For Researchers, Scientists, and Drug Development Professionals

The Butterfly Pea (Clitoria ternatea) is a plant of significant interest in the pharmaceutical and natural products sectors, renowned for producing two major classes of bioactive compounds: the brilliantly blue anthocyanins known as Ternatins, and a suite of ultrastable cyclic peptides called cyclotides. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Ternatin B4, a specific anthocyanin, and the general class of cyclotides from C. ternatea.

This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to visually represent the purification processes, offering a practical resource for researchers aiming to harness these promising natural compounds.

Section 1: Isolation and Purification of Ternatin Anthocyanins

Ternatins are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside, responsible for the intense blue coloration of C. ternatea flowers.[1] Their complex structure contributes to their high stability, making them valuable as natural colorants and potential therapeutic agents.[2] this compound is one of several identified ternatins.[3][4] The following protocols outline a general approach for the extraction and purification of this class of compounds.

Experimental Protocols

1. Extraction of Crude Anthocyanins

The initial extraction aims to liberate the anthocyanins from the plant material, typically the flowers, which can be used fresh, air-dried, or freeze-dried.[5]

-

Sample Preparation: Fresh or dried flowers of Clitoria ternatea are ground into a fine powder to increase the surface area for solvent extraction.[5]

-

Solvent Extraction: A common and effective method involves using an aqueous ethanol solution.[4]

-

Suspend the powdered flower material in 50% ethanol (v/v with water).[4]

-

Facilitate extraction using sonication for approximately 60 minutes at room temperature.[6]

-

Separate the solid plant material from the liquid extract via centrifugation. A typical condition is 16,000 x g for 30 minutes.[6]

-

Collect the supernatant, which contains the crude anthocyanin extract.

-

2. Partial Purification by Column Chromatography

To enrich the anthocyanin content and remove other classes of compounds, column chromatography is employed. Sorbents like Amberlite resins or C18 materials are effective for this purpose.[4]

-

Amberlite Resin Chromatography:

-

Load the crude extract onto an Amberlite XAD7HP resin column.

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Elute the anthocyanin fraction with an appropriate solvent, such as ethanol or methanol.

-

-

Solid-Phase Extraction (SPE) with C18 Cartridges:

-

Activate a C18 solid-phase extraction cartridge with methanol, followed by equilibration with water.[6]

-

Load the crude extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the anthocyanin fraction with methanol.[6] The resulting methanol fraction contains a concentrated mixture of ternatins.

-

3. High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography is the definitive step for separating individual ternatins, such as this compound, from the enriched fraction.[7] Reverse-phase HPLC is typically used.

-

System Configuration: A preparative or semi-preparative HPLC system equipped with a C18 column is standard.[8]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Gradient Elution: The separation is achieved by gradually increasing the proportion of Solvent B over the course of the run. A representative gradient might be:

-

0–5 min: 0–30% B

-

5–8 min: 30–75% B

-

8–25 min: 75–100% B[6]

-

-

Detection and Fraction Collection: Detection is performed using a UV-Vis detector, typically at a wavelength of 535 nm for anthocyanins.[6] Fractions corresponding to the peak of this compound are collected for further analysis and use. The identity of this compound can be confirmed using mass spectrometry, which should yield a molecular ion [M+H]+ at m/z 1329.3152.[4]

Data Presentation: Ternatin Isolation Parameters

| Parameter | Value / Condition | Reference |

| Extraction | ||

| Plant Material | Clitoria ternatea flowers (fresh, dried, or powdered) | [5] |

| Extraction Solvent | 50% Ethanol in water (v/v) | |

| Extraction Method | Sonication | |

| Extraction Duration | 60 minutes | [6] |

| Centrifugation Speed | 16,000 x g | [6] |

| Centrifugation Duration | 30 minutes | [6] |

| Purification | ||

| Column Sorbents | Amberlite XAD7HP resin or C18 | |

| HPLC Analysis | ||

| Column Type | Reverse-Phase C18 | |

| Mobile Phase A | Water with 0.1% Formic Acid | [6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [6] |

| Detection Wavelength | 535 nm | [6] |

| This compound [M+H]+ | 1329.3152 | [4] |

Visualization: Ternatin Biosynthesis and Purification Workflow